molecular formula C25H23N3O2 B2386511 1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 946330-33-2

1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2386511
CAS RN: 946330-33-2
M. Wt: 397.478
InChI Key: RGCDBFLUCMYXSR-UHFFFAOYSA-N
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Description

1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. The compound is a member of the naphthyridine family, which is known for its diverse biological activities.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

A series of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine derivatives were synthesized and evaluated for their antibacterial efficacy. This research highlights the chemical versatility of naphthyridine compounds and their potential in developing new antibacterial agents. The study demonstrates the synthesis of various derivatives and their initial evaluation against Escherichia coli infections, suggesting a pro-drug mechanism of action for these compounds (Santilli, Scotese, & Yurchenco, 1975).

Metal–Organic Frameworks (MOFs) and Luminescence Studies

Research into carboxylate-assisted ethylamide metal–organic frameworks (MOFs) has shown significant advancements in structure, thermostability, and luminescence properties. These frameworks exhibit a range of topologies and interpenetration patterns, providing insights into the design of luminescent materials for potential applications in sensing, imaging, and light-emitting devices (Sun et al., 2012).

Anticancer Activity and Pharmacokinetics

The pharmacokinetics and antitumor activity of a series of benzonaphthyridine anti-cancer agents were studied, revealing the relationship between lipophilicity, tumor pharmacokinetics, and antitumor efficacy. These studies contribute to understanding how modifications in the chemical structure of naphthyridine derivatives can influence their distribution, metabolism, and therapeutic potential in cancer treatment (Lukka, Paxton, Kestell, & Baguley, 2012).

Bioimaging Applications

The synthesis of new naphthorhodamine dyes demonstrates the potential of naphthyridine derivatives in bioimaging. These compounds exhibit controlled fluorescence properties and selectivity towards cellular components like mitochondria, highlighting their application in developing novel fluorescent probes and bioimaging reagents for medical and biological research (Zhao et al., 2016).

HIV Integrase Inhibitors

A novel series of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one derivatives were identified as potent HIV integrase inhibitors. This research underscores the therapeutic potential of naphthyridine derivatives in treating HIV by inhibiting the integrase enzyme, a critical component of the viral replication process. The study provides valuable insights into the structure-activity relationships necessary for designing effective antiviral agents (Boros et al., 2009).

properties

IUPAC Name

1-benzyl-N-ethyl-N-(3-methylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c1-3-27(21-13-7-9-18(2)15-21)24(29)22-16-20-12-8-14-26-23(20)28(25(22)30)17-19-10-5-4-6-11-19/h4-16H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCDBFLUCMYXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-ethyl-2-oxo-N-(m-tolyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide

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